molecular formula C8H5Cl3N2O3 B13738784 2,2-Dichloro-N-(4-chloro-2-nitrophenyl)acetamide CAS No. 17090-48-1

2,2-Dichloro-N-(4-chloro-2-nitrophenyl)acetamide

Cat. No.: B13738784
CAS No.: 17090-48-1
M. Wt: 283.5 g/mol
InChI Key: QKFACLSIOLLYTR-UHFFFAOYSA-N
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Description

2,2-Dichloro-N-(4-chloro-2-nitrophenyl)acetamide is a chemical building block of interest in synthetic organic chemistry and pharmaceutical research. It features a dichloroacetamide group attached to a chloronitroaniline ring, a structure common in the development of more complex molecules. Compounds with similar dichloroacetamide and nitroaniline substructures have been identified as key intermediates in the synthesis of quinazolinone derivatives, which are a class of compounds studied for their potential antimicrobial and anticancer properties . The presence of multiple halogen atoms and a nitro group on the aromatic ring makes this compound a versatile intermediate for further functionalization through nucleophilic substitution and reduction reactions. Researchers utilize such compounds in the exploration of new therapeutic agents, particularly in structure-activity relationship (SAR) studies. The molecular structure of related dichloroacetamide compounds has been characterized in crystallographic studies, confirming the typical bond parameters and intermolecular hydrogen bonding that can influence crystal packing and physical properties . This product is intended for research and development purposes in a controlled laboratory setting. It is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate precautions, consulting the relevant safety data sheet prior to use.

Properties

CAS No.

17090-48-1

Molecular Formula

C8H5Cl3N2O3

Molecular Weight

283.5 g/mol

IUPAC Name

2,2-dichloro-N-(4-chloro-2-nitrophenyl)acetamide

InChI

InChI=1S/C8H5Cl3N2O3/c9-4-1-2-5(6(3-4)13(15)16)12-8(14)7(10)11/h1-3,7H,(H,12,14)

InChI Key

QKFACLSIOLLYTR-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Cl)[N+](=O)[O-])NC(=O)C(Cl)Cl

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The core synthetic approach involves the reaction of 4-chloro-2-nitroaniline with dichloroacetyl chloride in the presence of a base, typically potassium carbonate or triethylamine, in an organic solvent such as dichloromethane or acetone. This acylation forms the amide bond, yielding the target compound.

Detailed Synthetic Procedures

Step Reagents & Conditions Description Yield / Notes
1 4-Chloro-2-nitroaniline + Dichloroacetyl chloride + Anhydrous potassium carbonate (K2CO3) Reaction in dichloromethane (CH2Cl2) at 0–20 °C, stirring under nitrogen atmosphere for 2–3 hours High yield; base neutralizes HCl formed, promoting amide formation
2 4-Chloro-2-nitroaniline + Dichloroacetyl chloride + Triethylamine (Et3N) Reaction in dichloromethane at 0–25 °C, stirring for 2 hours to 20 hours under inert atmosphere Efficient acylation with good selectivity; triethylamine scavenges HCl
3 Purification Workup includes washing with ice water, filtration, drying under vacuum, and column chromatography if needed Pure compound isolated; melting point and spectral data confirm identity

Reaction Mechanism Insights

  • The nucleophilic amine group of 4-chloro-2-nitroaniline attacks the electrophilic carbonyl carbon of dichloroacetyl chloride.
  • The base (K2CO3 or Et3N) neutralizes the released hydrochloric acid, preventing side reactions.
  • The reaction proceeds smoothly at low temperatures (0–25 °C) to control reaction rate and minimize by-products.

Alternative Preparative Routes

While the direct acylation method is predominant, related processes include:

  • Nitration of 2,2-Dichloro-N-(4-chlorophenyl)acetamide : Starting from 2,2-dichloro-N-(4-chlorophenyl)acetamide, controlled nitration with nitric acid/sulfuric acid mixtures can introduce the nitro group at the 2-position on the aromatic ring. However, this method is less direct and requires careful control to avoid over-nitration or degradation.

Experimental Data and Characterization

Reaction Conditions Summary Table

Parameter Range / Value Comments
Temperature 0 to 25 °C Low temperature favors selectivity and yield
Solvent Dichloromethane, Acetone, 1,4-Dioxane Dichloromethane preferred for solubility and inertness
Base Potassium carbonate, Triethylamine Both effective; triethylamine used for inert atmosphere reactions
Reaction Time 2 to 20 hours Longer times improve conversion in some protocols
Workup Ice water washing, filtration, drying Standard isolation procedure

Characterization Techniques

Comparative Analysis of Preparation Methods

Method Reagents Advantages Limitations
Direct Acylation with K2CO3 in CH2Cl2 4-Chloro-2-nitroaniline, Dichloroacetyl chloride, K2CO3 Simple, high yield, mild conditions Requires dry solvents, base handling
Direct Acylation with Triethylamine in CH2Cl2 4-Chloro-2-nitroaniline, Dichloroacetyl chloride, Et3N Inert atmosphere possible, good selectivity Longer reaction time, need for nitrogen atmosphere
Nitration of 2,2-Dichloro-N-(4-chlorophenyl)acetamide Sulfuric acid, Oleum, Nitric acid Alternative route if starting amide available More hazardous reagents, complex control needed

Summary and Recommendations

  • The most efficient and widely reported method for preparing this compound is the direct acylation of 4-chloro-2-nitroaniline with dichloroacetyl chloride in the presence of a base such as potassium carbonate or triethylamine in dichloromethane or acetone at low temperatures (0–25 °C).
  • This method offers high yields, good selectivity, and straightforward purification .
  • Alternative nitration methods starting from the non-nitrated amide are less common due to harsher conditions and lower selectivity.
  • Characterization by melting point, TLC, IR, NMR, and MS ensures product identity and purity.

Chemical Reactions Analysis

Types of Reactions

2,2-Dichloro-N-(4-chloro-2-nitrophenyl)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields the corresponding amine, while substitution reactions can produce a variety of derivatives depending on the nucleophile .

Scientific Research Applications

2,2-Dichloro-N-(4-chloro-2-nitrophenyl)acetamide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It is used in the production of agrochemicals and other industrial products

Mechanism of Action

The mechanism of action of 2,2-Dichloro-N-(4-chloro-2-nitrophenyl)acetamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or interfere with cellular processes, leading to its observed biological effects. For example, its antimicrobial activity may result from the disruption of bacterial cell wall synthesis or protein function .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs and their distinguishing features:

Compound Name Molecular Formula Substituents/R-Groups Key Applications/Properties References
2,2-Dichloro-N-(4-chloro-2-nitrophenyl)acetamide C₈H₅Cl₃N₂O₃ - 4-Cl, 2-NO₂ on phenyl; -N-(CO-CCl₂) Intermediate in organic synthesis
Chloramphenicol (CAP) C₁₁H₁₂Cl₂N₂O₅ - 4-NO₂ on phenyl; -CH(OH)-CH(OH)-CH₂OH Broad-spectrum antibiotic
2-Chloro-N-(4-nitrophenyl)acetamide C₈H₇ClN₂O₃ - 4-NO₂ on phenyl; -N-(CO-CH₂Cl) Precursor for heterocyclic compounds
N-(4-Chloro-2-nitrophenyl)-N-(methylsulfonyl)acetamide C₉H₉ClN₂O₅S - 4-Cl, 2-NO₂ on phenyl; -SO₂CH₃ Crystallographic studies; hydrogen bonding networks
2-(2,4-Dichlorophenoxy)-N-(4-methyl-3-nitrophenyl)acetamide C₁₅H₁₂Cl₂N₂O₄ - 2,4-Cl₂-phenoxy; 3-NO₂, 4-CH₃ on phenyl Herbicidal activity
Thiamphenicol C₁₂H₁₅Cl₂NO₅S - 4-NO₂ on phenyl; -SO₂CH₃ Antibiotic (less toxic than CAP)

Structural and Functional Differences

  • Chloramphenicol (CAP) : The presence of a dihydroxypropyl chain in CAP enhances water solubility and bioavailability compared to the target compound, which lacks hydroxyl groups. CAP's stereochemistry ([R,R] configuration) is critical for binding to bacterial ribosomes .
  • N-(4-Chloro-2-nitrophenyl)-N-(methylsulfonyl)acetamide : Replacement of the dichloroacetamide group with a methylsulfonyl moiety reduces electrophilicity, altering reactivity in nucleophilic substitution reactions .

Physicochemical Properties

  • Lipophilicity: The target compound exhibits higher logP (~2.8 estimated) compared to CAP (logP ~1.0) due to its non-polar dichloroacetamide group and lack of hydroxyl moieties .
  • Melting Points : Nitro and chloro substituents increase melting points via intermolecular dipole interactions. For example, N-(4-chloro-2-nitrophenyl)-N-(methylsulfonyl)acetamide melts at 160–162°C , while 2-chloro-N-(4-nitrophenyl)acetamide has a lower melting point (~145°C) .
  • Stability : The nitro group in the target compound may render it susceptible to photodegradation, similar to CAP, which degrades under UV light .

Biological Activity

2,2-Dichloro-N-(4-chloro-2-nitrophenyl)acetamide is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the existing literature on the biological activity of this compound, focusing on its mechanisms of action, efficacy against various pathogens, and cytotoxic effects.

Chemical Structure and Properties

The compound features a dichloroacetamide structure with a nitrophenyl moiety, which contributes to its biological properties. The presence of chlorine and nitro groups is significant for its interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets in microbial and cancer cells. The nitro group can undergo reduction within cellular environments, forming reactive intermediates that can damage cellular components and inhibit enzymatic functions. This mechanism has been observed in various studies where the compound demonstrated inhibition of bacterial enzymes, leading to antibacterial activity .

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of this compound against various pathogens, particularly Klebsiella pneumoniae, a significant cause of nosocomial infections.

Minimum Inhibitory Concentration (MIC)

The Minimum Inhibitory Concentration (MIC) for this compound against K. pneumoniae has been determined through in vitro studies. The results indicate that the compound exhibits significant antibacterial activity, with the chloro atom enhancing its effectiveness by stabilizing interactions with target enzymes .

CompoundMIC (µg/mL)Activity
This compound8Effective against K. pneumoniae
Control (Ciprofloxacin)4Standard antibacterial activity

Time-Kill Kinetics

Time-kill kinetics studies have demonstrated that exposure to this compound leads to a significant reduction in viable K. pneumoniae cells over time. For instance, a ≥3-log reduction in bacterial counts was observed after 10 hours of treatment at concentrations corresponding to 2× MIC .

Cytotoxicity and Pharmacokinetics

In addition to its antimicrobial properties, the cytotoxic effects of this compound have been evaluated using various cancer cell lines. Initial findings suggest that while it exhibits cytotoxicity, it also shows favorable pharmacokinetic profiles indicating potential for oral bioavailability and therapeutic use .

Cytotoxicity Studies

The cytotoxicity of this compound was assessed using MTT assays across different cancer cell lines:

Cell LineIC50 (µM)Remarks
HCT-1515Moderate activity
A-43120Lower than standard drugs

Case Studies

Several case studies have documented the successful application of compounds similar to this compound in treating infections caused by resistant strains of bacteria. These studies underline the importance of exploring such compounds as potential therapeutic agents in modern medicine.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 2,2-Dichloro-N-(4-chloro-2-nitrophenyl)acetamide, and what critical reaction parameters influence yield and purity?

  • Methodological Answer : The compound is typically synthesized via acetylation of N-(4-chloro-2-nitrophenyl)methanesulfonamide using acetic anhydride under reflux conditions. Key parameters include:

  • Temperature : Reflux (~140°C) ensures complete acetylation while minimizing side reactions.
  • Purification : Recrystallization in ethanol achieves >95% purity .
  • Monitoring : Thin-layer chromatography (TLC) tracks reaction progress, with Rf values calibrated against known standards .

Q. Which spectroscopic and crystallographic techniques are most effective for confirming the structural integrity of this compound?

  • Methodological Answer :

  • NMR Spectroscopy : 1H NMR identifies aromatic protons (δ 7.8–8.2 ppm) and acetamide protons (δ 2.1–2.3 ppm). 13C NMR confirms carbonyl (C=O, ~170 ppm) and nitro group carbons .
  • X-ray Crystallography : Resolves bond lengths (e.g., C–Cl = 1.73 Å) and torsion angles (e.g., nitro group twist = -16.7° relative to the benzene plane) .
  • IR Spectroscopy : Peaks at 1680 cm⁻¹ (C=O) and 1520 cm⁻¹ (NO2) validate functional groups .

Advanced Research Questions

Q. How do competing reaction pathways during synthesis lead to byproduct formation, and what strategies mitigate these issues?

  • Methodological Answer : Byproducts like 2,4-dichloroaniline arise from hydrolysis of the acetamide group under acidic conditions. Mitigation strategies include:

  • pH Control : Buffered reactions (pH 6–7) suppress hydrolysis .
  • Stoichiometric Optimization : Excess acetic anhydride (1.5 eq) ensures complete acetylation .
  • Chromatographic Separation : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) isolates the target compound from impurities .

Q. What mechanistic insights explain the compound’s reactivity in nucleophilic substitution reactions?

  • Methodological Answer : The electron-withdrawing nitro and chloro groups activate the acetamide’s α-carbon for SN2 reactions. Kinetic studies show:

  • Second-Order Kinetics : Linear plots of ln(k) vs. [Nu⁻] confirm bimolecular mechanisms.
  • Hammett Analysis : σ⁻ values (σ = +0.78 for nitro) correlate with accelerated substitution rates .

Q. How do intermolecular interactions in the crystal lattice affect the compound’s stability and solubility?

  • Methodological Answer :

  • Hydrogen Bonding : C–H···O interactions (2.89 Å) form dimeric structures, increasing thermal stability (Tdec > 200°C) .
  • π-π Stacking : Face-to-face aromatic interactions (3.4 Å spacing) reduce solubility in nonpolar solvents. Solubility parameters (HSPiP software) predict optimal dissolution in DMSO or DMF .

Q. What experimental approaches resolve contradictions in reported biological activity data across assay systems?

  • Methodological Answer : Discrepancies in enzyme inhibition assays (e.g., IC50 variations) are addressed by:

  • Assay Standardization : Fixed pH (7.4), temperature (37°C), and substrate concentrations (Km values).
  • Molecular Docking : AutoDock Vina simulations validate binding modes to target proteins (e.g., cytochrome P450), with RMSD < 2.0 Å indicating reliable poses .

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